Direct Head-to-Head IC50 Comparison: Tyrosinase-IN-21 vs. Kojic Acid
In a standardized mushroom tyrosinase inhibition assay, Tyrosinase-IN-21 (compound 3g) exhibited an IC50 of 80.93 μM, representing a 1.55-fold improvement in potency over the positive control kojic acid (IC50 125.08 μM) [1].
| Evidence Dimension | Tyrosinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 80.93 μM |
| Comparator Or Baseline | Kojic acid (positive control) IC50 125.08 μM |
| Quantified Difference | 1.55-fold more potent than kojic acid |
| Conditions | Mushroom tyrosinase enzyme assay; substrate not specified in abstract |
Why This Matters
This head-to-head data provides direct, quantitative justification for selecting Tyrosinase-IN-21 over kojic acid when enhanced potency is required.
- [1] Khraisat LMAF, Sabuncuoglu S, Girgin G, Tan OU. Synthesis and Tyrosinase Inhibitory Activity of Novel Benzimidazole/Thiazolidin-4-one Hybrid Derivatives. Chem Biodivers. 2024 Feb;21(2):e202301489. doi: 10.1002/cbdv.202301489. Epub 2024 Jan 29. PMID: 38149789. View Source
